molecular formula C14H14N2O2 B8743645 Methyl 2-(2-aminoanilino)benzoate CAS No. 5814-40-4

Methyl 2-(2-aminoanilino)benzoate

Cat. No. B8743645
M. Wt: 242.27 g/mol
InChI Key: JJUKIGDBVBZDBC-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

2-(2-Nitro-phenylamino)-benzoic acid methyl ester (200 mg, 0.74 mmol) is suspended in EtOAc (5.0 mL)) and 10% Pd/C wet (78 mg, 0.073 mmol) is added into it. A H2 balloon is attached to the reaction flask and the reaction mixture is stirred under H2 for 20 hrs. Then the Pd/C is filtered and the filtrated is concentrated to give 165 mg (93%) of 2-(2-Amino-phenylamino)-benzoic acid methyl ester.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
78 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-])=O>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
78 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under H2 for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added into it
FILTRATION
Type
FILTRATION
Details
Then the Pd/C is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated is concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)NC1=C(C=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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